molecular formula C10H18O2 B140238 (1R,2R,3S,5R)-(-)-2,3-Pinanediol CAS No. 22422-34-0

(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Cat. No. B140238
CAS RN: 22422-34-0
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-BDNRQGISSA-N
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Description

“(1R,2R,3S,5R)-(-)-2,3-Pinanediol” is a bicyclic monoterpene diol . It is a microbial oxidation product of (-)-β-pinene, a flavor and fragrance monoterpene .


Molecular Structure Analysis

The molecular formula of “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” is C10H18O2 . The structure is a bicyclic monoterpene diol .


Physical And Chemical Properties Analysis

“(1R,2R,3S,5R)-(-)-2,3-Pinanediol” is a solid at 20°C . It has a melting point of 54.0 to 58.0 °C . The specific rotation [a]20/D is -8.0 to -11.0 deg (C=6.5, Toluene) .

Scientific Research Applications

Radical Addition Reactions

(1R,2R,3S,5R)-(−)-Pinanediol-derived thiophosphite has been utilized in radical addition reactions. This substance leads to the diastereoselective formation of organophosphorus adducts. Specifically, the addition of the intermediate phosphonothioyl radical to electron-rich alkenes or alkynes occurs with retention of configuration at phosphorus (Jessop et al., 2003).

Aerobic Oxidative Cleavage

The compound has also been involved in aerobic oxidative cleavage processes. A catalytic system comprising cobalt(II) acetylacetonate, 2-methylpropanal, and dioxygen (or air) facilitated the oxidative cleavage of (1R,2R,3S,5R)-(−)-pinanediol to enantiomerically pure cis-pinonic acids (Mastrorilli et al., 2000).

Bacterial Volatile Compound Effects

While not directly related to (1R,2R,3S,5R)-(-)-2,3-Pinanediol, research has explored the systemic defense responses of plants against viruses using 2,3-butanediol, which shares a similar chemical structure. The study indicated that specific stereoisomers of 2,3-butanediol can trigger plant immunity against multiple viruses (Kong et al., 2018).

Safety And Hazards

The safety information for “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” indicates that it is classified as Combustible Solids (Storage Class Code 11) and has a WGK of 3 . The flash point is 230.0 °F (closed cup) or 110 °C (closed cup) . Personal Protective Equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .

properties

IUPAC Name

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-BDNRQGISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058733
Record name (-)-2,3-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3S,5R)-(-)-2,3-Pinanediol

CAS RN

22422-34-0
Record name Pinanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022422340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-2,3-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,3S,5R)-(-)-2,3-Pinanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58L0W3A75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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